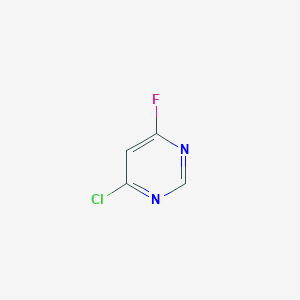

4-Chloro-6-fluoropyrimidine

Vue d'ensemble

Description

4-Chloro-6-fluoropyrimidine is a heterocyclic organic compound with the chemical formula C4H2ClFN2 . It is a pyrimidine derivative used as a building block in the preparation of bio-active compounds .

Synthesis Analysis

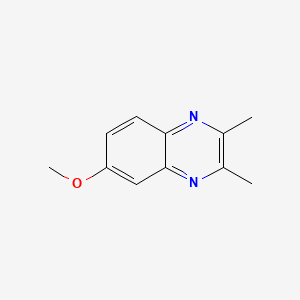

While specific synthesis methods for this compound were not found, fluoropyrimidines in general are synthesized using various methods, including the incorporation of radioactive and stable isotopes to study their metabolism and biodistribution .Molecular Structure Analysis

The molecular structure of this compound consists of 10 bonds in total, including 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The IUPAC name for this compound is this compound .Physical and Chemical Properties Analysis

This compound has a molecular weight of 132.52 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . Its exact mass is 131.9890539 g/mol .Applications De Recherche Scientifique

Synthesis and Piperidinolysis of Fluoropyrimidines

4-Chloro-6-fluoropyrimidine and its derivatives are synthesized through the diazotization of corresponding aminopyrimidines in fluoroboric acid. Their piperidinolysis indicates faster reaction rates compared to other halogenopyrimidines. These findings are significant in understanding the chemical properties and reactivity of fluoropyrimidines, which are crucial in various chemical syntheses (Brown & Waring, 1974).

Novel Kinase Inhibitors Synthesis

2,4-Disubstituted-5-fluoropyrimidine, a core structure in various anticancer agents, is synthesized using methods that involve this compound. These novel compounds have potential applications as kinase inhibitors, highlighting their importance in developing new therapeutic agents for cancer treatment (Wada et al., 2012).

Efficient Synthesis of 2,6-Disubstituted 4-Fluoropyrimidines

A method for synthesizing 2,6-disubstituted 4-fluoropyrimidines using α-CF3 aryl ketones and amidine hydrochlorides has been developed. This process is significant for medicinal chemistry, providing a practical approach to synthesizing these compounds with good to excellent yields (Liu, Zhang, Qian, & Yang, 2019).

Improved Synthesis Method

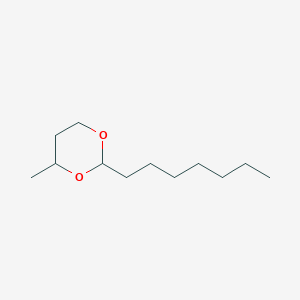

An improved synthesis process for 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine has been developed using α-fluoroacetic ester. This process is notable for its mild reaction conditions and suitability for industrial production, with an overall yield of 41.7% (Bin, 2004).

Antiviral Activity of Fluoropyrimidine Derivatives

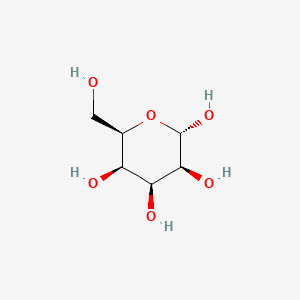

5-Chloro-5-fluoro-6-alkoxypyrimidines, derived from 5-fluorouracil and 1,3-dimethyl-5-fluorouracil, show high antiviral activity against various viruses, including RS and human flu viruses. The study of these derivatives emphasizes the potential of this compound in developing new antiviral agents (Chernikova, Khursan, Eropkin, & Yunusov, 2019).

Mécanisme D'action

Target of Action

4-Chloro-6-fluoropyrimidine is a type of fluoropyrimidine, a class of compounds known for their anticancer properties . The primary targets of fluoropyrimidines are enzymes involved in DNA and RNA synthesis, such as thymidylate synthase . These enzymes play a crucial role in cell proliferation, making them ideal targets for anticancer drugs.

Mode of Action

Fluoropyrimidines exert their antitumor effects through several mechanisms. They inhibit RNA synthesis and function, thymidylate synthase activity, and incorporate into DNA, leading to DNA strand breaks . The incorporation of fluoropyrimidines into nucleic acids results in the formation of active nucleotides, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which disrupt the biosynthetic process of DNA and RNA synthesis .

Biochemical Pathways

The biochemical pathways affected by fluoropyrimidines involve the metabolism of nucleic acids. The active nucleotides, FUTP and FdUTP, are incorporated into the nucleic acids, disrupting the normal biosynthesis of DNA and RNA . This disruption can lead to DNA strand breaks and inhibition of RNA function, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of fluoropyrimidines are complex. Orally administered fluoropyrimidines, such as 5-fluorouracil (5-FU), have erratic absorption and nonlinear pharmacokinetics . When given as a prodrug or paired with a dihydropyrimidine dehydrogenase (dpd) inhibitor, the resultant 5-fu has linear pharmacokinetics . DPD is the primary and rate-limiting enzyme involved in 5-FU metabolism, and its activity can vary, leading to variable plasma concentrations of the drug .

Result of Action

The result of fluoropyrimidine action at the molecular and cellular level is the disruption of DNA and RNA synthesis, leading to DNA damage and cell death . This disruption of key cellular processes makes fluoropyrimidines effective anticancer agents.

Action Environment

The action of fluoropyrimidines can be influenced by various environmental factors. For instance, the presence of DPD inhibitors can enhance the bioavailability of the drug . Additionally, the drug’s stability and efficacy can be affected by storage conditions . Therefore, it’s crucial to consider these factors when administering fluoropyrimidines for therapeutic purposes.

Safety and Hazards

Orientations Futures

Fluorinated pyrimidines are being used more precisely to treat cancer . Developments in fluorine chemistry are extending the range of compounds that can readily be prepared with fluorine substitution . Future studies into the biodistribution of fluoropyrimidines and their metabolites in humans and laboratory animals are expected .

Analyse Biochimique

Biochemical Properties

It is known that fluoropyrimidines, such as 5-fluorouracil (5-FU), exert their antitumor effects through several mechanisms including inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks . It is plausible that 4-Chloro-6-fluoropyrimidine may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Fluoropyrimidines have been associated with cardiotoxicity, which can manifest as angina, myocardial infarction, arrhythmias, heart failure, acute pulmonary edema, cardiac arrest, pericarditis, and asymptomatic electrocardiogram (ECG) changes . These effects may vary according to the dose and schedule of administration .

Molecular Mechanism

Fluoropyrimidines like 5-FU function as S-phase antimetabolites and promote genomic instability by inducing double-strand DNA and single-strand DNA breaks, as well as by interfering with DNA synthesis, repair, and elongation .

Temporal Effects in Laboratory Settings

It is known that the incidence of fluoropyrimidine-related toxicities varies according to the schedule and route of administration .

Dosage Effects in Animal Models

It is known that the incidence of fluoropyrimidine-related cardiotoxicity ranges from 1 to 19 percent .

Metabolic Pathways

It is known that 5-FU is metabolized primarily by the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in 5-FU catabolism .

Propriétés

IUPAC Name |

4-chloro-6-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAFWIYXXOBITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342612 | |

| Record name | 4-Chloro-6-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51422-01-6 | |

| Record name | 4-Chloro-6-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51422-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

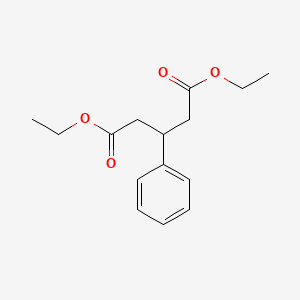

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

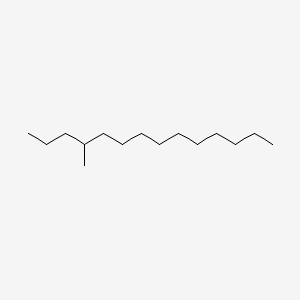

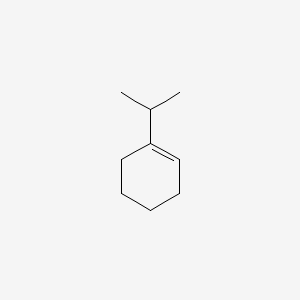

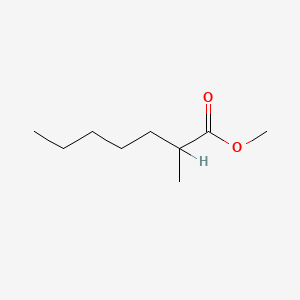

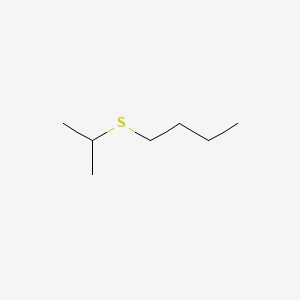

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.